N-[4-[(4-benzamido-3,5-dimethylphenyl)-(4-fluorophenyl)methyl]-2,6-dimethylphenyl]benzamide
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Overview
Description
N-[4-[(4-benzamido-3,5-dimethylphenyl)-(4-fluorophenyl)methyl]-2,6-dimethylphenyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate molecular structure, which includes multiple benzamide and dimethylphenyl groups, as well as a fluorophenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-benzamido-3,5-dimethylphenyl)-(4-fluorophenyl)methyl]-2,6-dimethylphenyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This process would require optimization of reaction conditions to ensure high yield and purity. Factors such as temperature, solvent choice, and catalyst loading would be carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-benzamido-3,5-dimethylphenyl)-(4-fluorophenyl)methyl]-2,6-dimethylphenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-[(4-benzamido-3,5-dimethylphenyl)-(4-fluorophenyl)methyl]-2,6-dimethylphenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[4-[(4-benzamido-3,5-dimethylphenyl)-(4-fluorophenyl)methyl]-2,6-dimethylphenyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler compound with a single benzamide group.
N,N-Dimethylbenzamide: Contains two methyl groups attached to the nitrogen atom of the benzamide.
3,4-Dimethoxy-N-methylbenzamide: Features methoxy groups on the benzene ring and a methyl group on the nitrogen atom.
Uniqueness
N-[4-[(4-benzamido-3,5-dimethylphenyl)-(4-fluorophenyl)methyl]-2,6-dimethylphenyl]benzamide is unique due to its complex structure, which includes multiple functional groups and aromatic rings. This complexity allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-[(4-benzamido-3,5-dimethylphenyl)-(4-fluorophenyl)methyl]-2,6-dimethylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H33FN2O2/c1-23-19-30(20-24(2)34(23)39-36(41)28-11-7-5-8-12-28)33(27-15-17-32(38)18-16-27)31-21-25(3)35(26(4)22-31)40-37(42)29-13-9-6-10-14-29/h5-22,33H,1-4H3,(H,39,41)(H,40,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFLQFBHINWUGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC=CC=C2)C)C(C3=CC=C(C=C3)F)C4=CC(=C(C(=C4)C)NC(=O)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H33FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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